[(1R,12R)-5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate
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Overview
Description
[(1R,12R)-5,7,11,19-Tetraoxapentacyclo[108002,1004,8013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate is a complex organic compound with a unique pentacyclic structure
Preparation Methods
The synthesis of [(1R,12R)-5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate involves several steps, typically starting with the formation of the core pentacyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. Industrial production methods may include the use of high-pressure reactors to facilitate the formation of the strained ring system.
Chemical Reactions Analysis
[(1R,12R)-5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the acetate group, forming new derivatives.
Scientific Research Applications
[(1R,12R)-5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of strained ring systems and their reactivity.
Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological macromolecules.
Medicine: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is explored for use in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of [(1R,12R)-5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
[(1R,12R)-5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate can be compared with other similar compounds, such as:
(1R,12R)-17-(3-methylbut-2-enyl)-7,11,19-trioxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2(10),3,5,8,13(18),14,16-heptaen-16-ol: This compound shares a similar pentacyclic structure but differs in its functional groups and substituents.
15-Methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-16-ol: Another related compound with a similar core structure but different functional groups.
These comparisons highlight the uniqueness of [(1R,12R)-5,7,11,19-Tetraoxapentacyclo[108002,1004,8
Properties
CAS No. |
2035-16-7 |
---|---|
Molecular Formula |
C18H14O6 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
[(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl] acetate |
InChI |
InChI=1S/C18H14O6/c1-9(19)23-10-2-3-11-14(4-10)20-7-13-12-5-16-17(22-8-21-16)6-15(12)24-18(11)13/h2-6,13,18H,7-8H2,1H3/t13-,18-/m0/s1 |
InChI Key |
WZECBNBWQFRXNF-UGSOOPFHSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3[C@@H](CO2)C4=CC5=C(C=C4O3)OCO5 |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C3C(CO2)C4=CC5=C(C=C4O3)OCO5 |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3C(CO2)C4=CC5=C(C=C4O3)OCO5 |
Synonyms |
maackiain acetate |
Origin of Product |
United States |
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